2-(4-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
2-(4-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves a multi-step process:
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Formation of the Benzothiazepine Core: : The initial step involves the cyclization of an appropriate ortho-aminothiophenol with a suitable α,β-unsaturated carbonyl compound. This reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.
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Introduction of the Fluorophenyl Group: : The next step involves the introduction of the 4-fluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the benzothiazepine core reacts with a fluorobenzene derivative in the presence of a strong base like sodium hydride.
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Attachment of the Furan Ring: : The final step involves the attachment of the furan ring. This can be done through a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, where the benzothiazepine derivative reacts with a furan boronic acid in the presence of a palladium catalyst and a base like potassium phosphate.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:
Optimization of Reaction Conditions: Using automated reactors to precisely control temperature, pressure, and reaction time.
Purification Techniques: Employing advanced purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can occur at the double bonds within the benzothiazepine ring. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The fluorophenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions. For example, the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, palladium catalysts, potassium phosphate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazepine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They have shown promise in the treatment of conditions such as hypertension and anxiety due to their ability to modulate specific biological pathways.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The fluorophenyl and furan rings enhance its binding affinity to enzymes and receptors. The benzothiazepine core can interact with various biological pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
- 2-(4-Methylphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
- 2-(4-Nitrophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
Uniqueness
Compared to similar compounds, 2-(4-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of the fluorine atom. Fluorine atoms can significantly alter the electronic properties of a molecule, enhancing its stability, binding affinity, and overall biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C19H14FNOS |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C19H14FNOS/c20-14-9-7-13(8-10-14)19-12-16(17-5-3-11-22-17)21-15-4-1-2-6-18(15)23-19/h1-11,19H,12H2 |
InChI Key |
KRMRPXXGFMAIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=C(C=C4)F |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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